molecular formula C12H14NO4- B555357 H-Glu-OBzl CAS No. 13030-09-6

H-Glu-OBzl

Cat. No.: B555357
CAS No.: 13030-09-6
M. Wt: 236.24 g/mol
InChI Key: HFZKKJHBHCZXTQ-JTQLQIEISA-M
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Description

H-Glu-OBzl is an organic compound with a unique structure that includes an amino group, a benzyloxy group, and a ketone functional group

Scientific Research Applications

H-Glu-OBzl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu-OBzl typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and benzyl alcohol derivatives.

    Formation of Intermediate Compounds:

    Oxidation and Reduction Reactions: The intermediate compounds undergo oxidation to introduce the ketone functional group, followed by reduction reactions to achieve the desired stereochemistry.

    Final Deprotection: The final step involves the removal of protecting groups to yield the target compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

H-Glu-OBzl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of '(S)-4-Amino-5-(benzyloxy)-5-oxopentanoic acid' involves the protection of the carboxylic acid group, followed by the introduction of the amino group, and then the removal of the protecting group. The final step involves the introduction of the benzyloxy group.", "Starting Materials": [ "L-glutamic acid", "Boc-anhydride", "Hydroxylamine hydrochloride", "Di-tert-butyl dicarbonate", "Sodium borohydride", "Benzyl bromide", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Protection of carboxylic acid group: L-glutamic acid is treated with Boc-anhydride and a base to yield the Boc-protected glutamic acid.", "Introduction of amino group: The Boc-protected glutamic acid is treated with hydroxylamine hydrochloride and di-tert-butyl dicarbonate to yield the Boc-protected glutamic acid hydroxamate.", "Removal of protecting group: The Boc-protected glutamic acid hydroxamate is treated with a strong reducing agent like sodium borohydride to yield the free amino group.", "Introduction of benzyloxy group: The free amino group is treated with benzyl bromide in the presence of a base to yield the benzyloxy-protected amino acid.", "Deprotection of carboxylic acid group: The benzyloxy-protected amino acid is treated with sodium hydroxide and hydrochloric acid to remove the Boc and benzyloxy protecting groups, respectively, to yield the final product, '(S)-4-Amino-5-(benzyloxy)-5-oxopentanoic acid'.", "Purification: The final product is purified by recrystallization or column chromatography using a suitable solvent system like ethyl acetate/methanol/water or a mixture of sodium bicarbonate and water." ] }

CAS No.

13030-09-6

Molecular Formula

C12H14NO4-

Molecular Weight

236.24 g/mol

IUPAC Name

(4S)-4-amino-5-oxo-5-phenylmethoxypentanoate

InChI

InChI=1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/p-1/t10-/m0/s1

InChI Key

HFZKKJHBHCZXTQ-JTQLQIEISA-M

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)[O-])N

SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)[O-])N

Synonyms

H-Glu-OBzl; 13030-09-6; 1-BenzylL-Glutamate; (S)-4-Amino-5-(benzyloxy)-5-oxopentanoicacid; L-GlutamicAcid1-BenzylEster; HFZKKJHBHCZXTQ-JTQLQIEISA-N; l-glutamicacidalpha-benzylester; l-Glutamicacid,monobenzylester; AmbotzHAA6710; PubChem14921; KSC491O4L; SCHEMBL124387; CTK3J1745; L-glutamicacid-mono-benzylester; MolPort-003-983-025; ZINC2384850; AKOS015902939; AKOS015924090; DS-2288; RTR-004132; AK-47357; AM014493; AJ-114242; AM20020382; B2996

Origin of Product

United States

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